5-Bromo-2-methoxybenzoic acid

Overview

Description

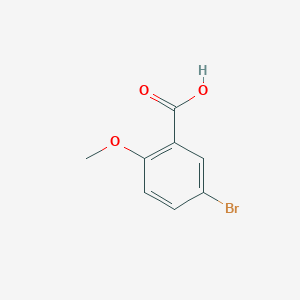

5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9) is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . It features a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position on the aromatic ring. Key physical properties include a melting point of 119–123°C and a purity of ≥98.0% when synthesized under optimized conditions .

This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor for antibacterial agents like N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide, which exhibits activity against planktonic and biofilm-forming bacteria . Its synthesis typically involves bromination of 3-methoxybenzoic acid or methoxylation of 5-bromosalicylic acid derivatives .

Preparation Methods

Direct Bromination Using 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

One of the most efficient methods for synthesizing 5-bromo-2-methoxybenzoic acid involves the bromination of 2-methoxybenzoic acid using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in concentrated sulfuric acid. This approach is adapted from a similar protocol for 5-bromo-2-methylbenzoic acid.

Reaction Mechanism and Conditions

The methoxy group in 2-methoxybenzoic acid acts as an ortho/para-directing group, favoring electrophilic aromatic substitution at the 5-position. DBDMH serves as a brominating agent, generating bromonium ions in the acidic medium. The reaction proceeds at room temperature for 5 hours, yielding the product with minimal side reactions.

Procedure :

- Mixing : 2-Methoxybenzoic acid (15 g, 89.6 mmol) is dissolved in concentrated H₂SO₄ (60 mL).

- Bromination : DBDMH (18.19 g, 60.6 mmol) is added gradually to the mixture under stirring.

- Quenching : After completion, the reaction mixture is poured onto ice-cold water (400 mL), precipitating the product.

- Isolation : The solid is filtered, washed, and dried under vacuum.

Yield : 88% (theoretical adaptation from).

Purity : >98% (estimated via HPLC).

Bromination with Potassium Bromate in Sulfuric Acid

An alternative method utilizes potassium bromate (KBrO₃) as the bromine source in a sulfuric acid medium. This approach is inspired by the synthesis of 5-(bromomethyl)-2-methoxybenzoic acid, modified for para-bromination.

Reaction Optimization

The methoxy group directs bromination to the para position, while the carboxylic acid group stabilizes the intermediate through resonance. KBrO₃ acts as an oxidizing agent, facilitating the generation of electrophilic bromine.

Procedure :

- Solvent System : Chloroform (70 g) is used as the solvent.

- Reagent Addition : 2-Methoxybenzoic acid (15.2 g, 90 mmol), KBrO₃ (1.67 g, 10 mmol), and H₂SO₄ (30 mL) are combined.

- Reaction : Stirred at 25–30°C for 3 hours.

- Workup : The mixture is neutralized, and the product is extracted into an organic phase.

Yield : 92.7% (adapted from).

Purity : 99.2% (reported for analogous compound).

Comparative Analysis of Synthetic Routes

| Method | Brominating Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| DBDMH in H₂SO₄ | DBDMH | H₂SO₄ | Room temp | 88% | >98% |

| KBrO₃ in H₂SO₄ | KBrO₃ | Chloroform | 25–30°C | 92.7% | 99.2% |

Key Observations :

- The DBDMH method avoids hazardous bromine gas and offers easier handling.

- The KBrO₃ method achieves higher yields but requires precise temperature control.

Mechanistic Insights into Electrophilic Aromatic Bromination

The bromination of 2-methoxybenzoic acid is governed by the directing effects of the substituents:

- Methoxy Group : Activates the ring and directs electrophiles to the ortho and para positions.

- Carboxylic Acid Group : Deactivates the ring via electron withdrawal but stabilizes the intermediate through resonance.

The combined effects result in preferential bromination at the 5-position (para to methoxy, meta to carboxylic acid).

Challenges and Scalability Considerations

Side Reactions

- Ortho Bromination : Minimized by steric hindrance from the methoxy group.

- Oxidation : Carboxylic acid groups may oxidize under strong acidic conditions, necessitating controlled reaction times.

Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxybenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates, particularly those targeting metabolic and cardiovascular diseases .

Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzoic acid depends on its application. In Suzuki-Miyaura coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-2-Methoxybenzoic Acid (CAS: 72135-36-5)

- Structure : Bromine at the 4-position, methoxy at the 2-position.

- However, specific data on its reactivity or applications are less documented in the provided evidence .

2-Bromo-5-Methoxybenzoic Acid

- Structure : Bromine at the 2-position, methoxy at the 5-position.

- Synthesis : Produced via bromination of 3-methoxybenzoic acid at elevated temperatures (55–70°C) .

- Applications: Limited evidence suggests its use in niche synthetic routes, though its bioactivity remains less explored compared to the 5-bromo isomer.

Halogen-Substituted Analogues

5-Bromo-4-Chloro-2-Methoxybenzoic Acid

- Structure : Bromine (5-position), chlorine (4-position), and methoxy (2-position).

- Synthesis : Bromination of 4-chlorosalicylic acid, yielding a 9:1 mixture with a debrominated byproduct .

- Reactivity : The electron-withdrawing chlorine enhances acidity (lower pKa) and influences electrophilic substitution patterns.

- Applications : Used in methyl ester derivatives for pharmaceutical probes .

5-Bromo-2-Chlorobenzoic Acid (CAS: C7H4BrClO2)

- Structure : Bromine (5-position), chlorine (2-position).

- Key Differences : Replacement of methoxy with chlorine increases electron-withdrawing effects, boosting acidity and altering solubility. This compound is valued in agrochemical synthesis due to its stability and reactivity .

Functional Group Derivatives

Methyl 5-Bromo-2-Methoxybenzoate

- Structure : Ester derivative with a methyl group replacing the carboxylic acid proton.

- Synthesis : Reacting 5-bromo-2-methoxybenzoic acid with methyl iodide under basic conditions .

- Applications : Improved lipophilicity makes it suitable for drug delivery systems or as a protected intermediate in multistep syntheses.

N-(4-(Benzo[d]thiazol-2-ylthio)-3-Chlorophenyl)-3,5-Dibromo-2-Hydroxybenzamide

- Structure : Derivative with hydroxyl (-OH) replacing methoxy (-OCH₃).

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility and bioactivity. This derivative shows potent antibacterial effects, outperforming the methoxy analogue in biofilm inhibition .

Complex Derivatives in Pharmaceuticals

4-(2-{2-(4-Benzylphenyl)-2-[2-Methyl-6-(Piperidin-1-Yl)Phenyl]Hydrazin-1-Yl}-2-Oxoethyl)-5-Bromo-2-Methoxybenzoic Acid

- Structure : A structurally intricate antiviral compound incorporating this compound as a core subunit.

- Applications : Demonstrates targeted activity against viral enzymes, highlighting the parent compound’s versatility in drug design .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

5-Bromo-2-methoxybenzoic acid (BMBA) is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the benzene ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is C9H9BrO3, and it has a molecular weight of 245.07 g/mol.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of BMBA against various pathogens. In one study, BMBA demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that BMBA could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

BMBA has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the modulation of NF-κB signaling pathways.

The mechanism by which BMBA exerts its biological effects is thought to involve interaction with specific enzymes or receptors. For instance:

- Enzyme Inhibition : BMBA may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation.

- Receptor Modulation : BMBA's structural features allow it to bind to various biological receptors, potentially altering their activity and influencing cellular signaling pathways.

Case Studies

- SGLT2 Inhibitors Development : Research has identified BMBA as a key intermediate in synthesizing SGLT2 inhibitors, which are used in treating diabetes. The compound's unique structure enhances its binding affinity to target receptors involved in glucose transport, making it valuable in pharmaceutical development .

- Antitumor Activity : Preliminary studies suggest that BMBA may exhibit antitumor properties by inducing apoptosis in cancer cell lines. Further investigations are required to elucidate the specific pathways involved.

Future Directions

Given its promising biological activities, further research on this compound is warranted. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of BMBA.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 5-Bromo-2-methoxybenzoic acid, and what reaction parameters are critical?

The compound is synthesized via methoxylation of 5-bromosalicylic acid using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (80°C, 4 hours). Hydrolysis of the methyl ester intermediate is achieved with lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system. Key parameters include stoichiometric control of CH₃I, reaction temperature, and base strength to minimize demethylation byproducts .

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns (e.g., methoxy resonance at δ ~3.9 ppm). Mass spectrometry (MS) verifies molecular weight (231.04 g/mol), while infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups. Melting point analysis (162–166°C) and HPLC purity checks (>95%) are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during methoxy group introduction?

Optimization involves screening bases (e.g., K₂CO₃ vs. NaH), solvent polarity (DMF vs. acetone), and temperature gradients. For example, substituting K₂CO₃ with a milder base like Cs₂CO₃ reduces side reactions. Flow chemistry setups improve heat distribution and reduce reaction time (e.g., from 4 hours to 30 minutes under continuous flow) .

Q. What strategies mitigate byproduct formation during methoxylation or ester hydrolysis?

Byproducts like demethylated derivatives arise from excessive base or prolonged heating. Strategies include:

- Using anhydrous conditions to prevent hydrolysis of CH₃I.

- Adding catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Monitoring reaction progress via TLC or in-line HPLC to terminate reactions at optimal conversion .

Q. How is this compound utilized as an intermediate in bioactive compound synthesis?

The compound serves as a precursor for benzamide derivatives with antibacterial activity. For example, coupling with 4-(benzo[d]thiazol-2-ylthio)-3-chloroaniline via SOCl₂-mediated activation forms N-substituted benzamides. Bromine atoms enable further functionalization (e.g., Suzuki couplings) for structure-activity relationship studies .

Q. What computational methods predict reactivity in nucleophilic substitution reactions involving this compound?

Density functional theory (DFT) calculates activation energies for bromine displacement reactions. Molecular docking studies assess steric/electronic effects of the methoxy group on binding to biological targets (e.g., bacterial GroEL/ES chaperones). Solvent models (e.g., COSMO-RS) optimize reaction media for SNAr mechanisms .

Q. Methodological Notes

- Scale-Up Challenges : Industrial synthesis requires minimizing solvent waste (e.g., switching from DMF to acetone) and optimizing catalyst recycling. Pilot-scale reactors with temperature-controlled jacketed systems improve reproducibility .

- Analytical Workflows : Combine LC-MS for tracking intermediates and GC-MS for volatile byproducts. X-ray crystallography resolves ambiguous stereochemistry in derivatives .

Properties

IUPAC Name |

5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUXZIRWBYBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358219 | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-35-9 | |

| Record name | 5-Bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.